4-(Phenylsulfamoyl)benzeneboronic acid chemical structure and physical properties
4-(Phenylsulfamoyl)benzeneboronic acid chemical structure and physical properties
An In-depth Technical Guide to 4-(Phenylsulfamoyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Two Pharmacophores
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 4-(Phenylsulfamoyl)benzeneboronic acid emerges as a molecule of significant interest, embodying the convergence of two powerful chemical motifs: the sulfonamide and the boronic acid. The sulfonamide group is a classic feature in a multitude of approved drugs, renowned for its ability to act as a bioisostere and engage in critical hydrogen bonding interactions with biological targets.[1][2] Concurrently, the boronic acid functional group has seen a meteoric rise in prominence, transitioning from a synthetic curiosity to a key component in FDA-approved therapeutics like Bortezomib.[3][4][5] This is largely due to its unique ability to form reversible covalent bonds with diols, a feature present in many biological molecules, and its utility as a versatile synthetic intermediate.[6][7]
This guide provides a comprehensive technical overview of 4-(Phenylsulfamoyl)benzeneboronic acid, detailing its chemical and physical properties, exploring its therapeutic potential by examining the roles of its constituent moieties, and providing a detailed synthetic protocol.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development.
Chemical Structure and Identifiers:
-
IUPAC Name: [4-(phenylsulfamoyl)phenyl]boronic acid
-
Molecular Formula: C₁₂H₁₂BNO₄S[8]
-
Molecular Weight: 277.10 g/mol [8]
Physicochemical Data Summary:
The properties of 4-(Phenylsulfamoyl)benzeneboronic acid can be inferred from closely related analogs. The electron-withdrawing nature of the sulfamoyl group is expected to influence the acidity (pKa) of the boronic acid moiety.
| Property | Value (Estimated or from Analogs) | Source |
| Physical Form | Expected to be a solid. | [9][12] |
| Melting Point | Analog 4-(Methanesulfonyl)phenylboronic acid: 289-293 °C | |
| pKa | The pKa for 4-(N-allylsulfamoyl)-phenylboronic acid is 7.4 ± 0.1, which is significantly lower than that of unsubstituted phenylboronic acid (8.8 ± 0.1). | [13] |
| Solubility | Boronic acids exhibit good solubility in polar solvents. | [12] |
This significant shift in pKa for the sulfamoyl-substituted analog is a critical insight for drug developers.[13] A lower pKa means the boronic acid will exist to a greater extent in its charged, trigonal boronate form at physiological pH (around 7.4). This is crucial for its ability to interact with biological targets, particularly the active sites of enzymes.
The Scientific Rationale: A Dual-Function Molecule
The therapeutic potential of 4-(Phenylsulfamoyl)benzeneboronic acid stems from the combined properties of its two key functional groups.
The Boronic Acid "Warhead": A Versatile Covalent Binder
The boronic acid group is not merely a passive structural element. Its boron atom can reversibly form covalent adducts with nucleophilic residues like serine, threonine, or lysine within the active sites of proteins.[14] This reversible covalent inhibition mechanism can lead to high-affinity binding and enhanced potency.[14] Furthermore, the ability of boronic acids to interact with diols on cell surface saccharides is being explored for enhancing cellular uptake and delivery of therapeutic agents.[6]
The Sulfonamide Scaffold: A Proven Pharmacophore
The sulfonamide group is a linchpin in medicinal chemistry. It is a key feature in antibacterial "sulfa drugs" that act by inhibiting folic acid synthesis in bacteria.[15] Beyond this, sulfonamides are potent inhibitors of various enzymes, most notably carbonic anhydrases (CAs), which are implicated in conditions like glaucoma and certain cancers.[1][16][17] The sulfonamide moiety typically binds to a zinc ion within the active site of these metalloenzymes.[1] Its presence in a molecule can also confer desirable physicochemical properties, such as improved water solubility and bioavailability.[1]
Logical Relationship: Synergistic Targeting
The combination of these two moieties in a single molecule opens up intriguing possibilities for designing dual-target or highly specific inhibitors.
Caption: Logical diagram of the dual-targeting potential.
Experimental Protocol: Synthesis of a Sulfonamide-Substituted Phenylboronic Acid
The synthesis of these molecules is crucial for their further investigation. The following protocol is a representative example adapted from the synthesis of a structurally similar compound, 4-(N-allylsulfamoyl)phenylboronic acid, which provides a robust framework for accessing the target molecule.[13] The key transformation is a lithium-halogen exchange followed by electrophilic trapping with a borate ester at low temperature.[3][18]
Workflow: Synthetic Pathway
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Causality Behind Experimental Choices:
-
Low Temperature (-78°C): The lithiation step is performed at very low temperatures (typically using a dry ice/acetone bath) to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate.
-
Inert Atmosphere (Argon/Nitrogen): Organolithium reagents are extremely sensitive to air and moisture. An inert atmosphere is essential to prevent quenching of the reagent and ensure the reaction proceeds to completion.
-
Triisopropyl Borate: This borate ester is used as the boron source. Its bulky isopropyl groups help to prevent the formation of over-alkylation products (triarylboranes).
-
Acidic Workup: The final hydrolysis step with acid is necessary to convert the initially formed boronate ester into the desired boronic acid.
-
1. Preparation of N-Phenyl-4-bromobenzenesulfonamide (Intermediate): a. To a solution of 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of aniline and a slight excess of a non-nucleophilic base (e.g., triethylamine). b. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). c. Perform an aqueous workup to remove the triethylamine hydrochloride salt. Wash the organic layer with dilute acid, then water, and finally brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.
2. Synthesis of 4-(Phenylsulfamoyl)benzeneboronic Acid: a. Dissolve the N-phenyl-4-bromobenzenesulfonamide intermediate in a dry, aprotic solvent (e.g., a mixture of THF and toluene) in a flame-dried flask under an argon atmosphere. b. Cool the solution to -78°C using a dry ice/acetone bath. c. Slowly add a solution of n-butyllithium (typically 1.1 equivalents) dropwise via syringe, maintaining the low temperature. Stir for 30-60 minutes. d. To this solution, add triisopropyl borate (typically 1.2-1.5 equivalents) dropwise, ensuring the temperature remains below -70°C. e. Allow the reaction to stir at -78°C for several hours, then let it warm slowly to room temperature overnight. f. Quench the reaction by carefully adding an acidic solution (e.g., 1M HCl). g. Extract the product into an organic solvent like ethyl acetate. h. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. i. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 4-(Phenylsulfamoyl)benzeneboronic acid.
Applications and Future Directions
The unique structure of 4-(Phenylsulfamoyl)benzeneboronic acid makes it a compelling candidate for several areas of drug discovery and chemical biology.
-
Enzyme Inhibition: This molecule is a prime candidate for screening against metalloenzymes like carbonic anhydrases and matrix metalloproteinases (MMPs), as well as serine proteases such as β-lactamases, which are involved in antibiotic resistance.[1][19]
-
Chemical Biology Probes: The boronic acid moiety can be used to develop chemical sensors for the detection of carbohydrates and other diol-containing biomolecules.[6]
-
Cross-Coupling Reactions: As a substituted arylboronic acid, it is a valuable building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for further drug development.
The continued exploration of boronic acid chemistry, coupled with the proven track record of the sulfonamide pharmacophore, positions compounds like 4-(Phenylsulfamoyl)benzeneboronic acid as exciting starting points for the development of novel therapeutics.[5][7]
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
-
Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. ScienceOpen. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information. [Link]
-
Sulfenamido-Sulfonamides as Inhibitors of Carbonic Anhydrase Isozymes I, II And IV. Semantic Scholar. [Link]
-
Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]
-
(4-(N-Benzylsulfamoyl)phenyl)boronic acid. MilliporeSigma. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Center for Biotechnology Information. [Link]
-
4-(Phenylsulfamoyl)benzeneboronic acid-250mg. Worldwide Life Sciences. [Link]
-
4-(N-Propionylsulfamoyl)phenylboronic acid — Chemical Substance Information. NextSDS. [Link]
-
4-(Benzylcarbamoyl)benzeneboronic acid. PubChem. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [Link]
- A kind of preparation method of 4 amino phenyl boronic acid derivative.
-
Design and discovery of boronic acid drugs. PubMed. [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
Phenylboronic acid catalyzed synthesis of polysubstituted 1,4-dihydropyridines as potent antioxidant agents: Docking and ADMET study. ScienceDirect. [Link]
Sources
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Phenylsulfamoyl)benzeneboronic acid-250mg | Worldwide Life Sciences [wwmponline.com]
- 9. (4-(N-Benzylsulfamoyl)phenyl)boronic acid | 548769-96-6 [sigmaaldrich.com]
- 10. (4-(N-Benzylsulfamoyl)phenyl)boronic acid | 548769-96-6 [sigmaaldrich.com]
- 11. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | 486422-59-7 [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
